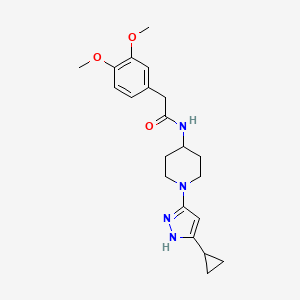![molecular formula C11H13N3O B2420892 2,5-Dimethyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine CAS No. 2168281-59-0](/img/structure/B2420892.png)
2,5-Dimethyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-Dimethyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine, commonly known as DMPP, is a pyrazolo[1,5-a]pyrimidine derivative. It is a potent and selective activator of nicotinic acetylcholine receptors (nAChRs), which are ion channels that are widely distributed in the central and peripheral nervous system. DMPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Biological Activity and Synthesis
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines, which include 2,5-Dimethyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine, exhibit various biological activities. They have been used as antipyretic, analgesic drugs, tranquilizing agents, and herbicides. Notably, these derivatives also serve as important synthons in organic synthesis. In particular, pyrazolo[3,4-d]pyridazines, which are structurally similar, have shown good antimicrobial, anti-inflammatory, and analgesic activities. The synthesis of these compounds involves efficient protocols and molecular orbital calculations, and their biological activity has been compared with standard drugs like ampicillin and tetracycline. The compounds generally demonstrated adequate inhibitory efficiency against both gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016).
Anticancer Potential
Additionally, pyrazolo[1,5-a]pyrimidines have shown significant anticancer potential. A novel series of these compounds were synthesized and screened for their in vitro cytotoxic activities against human cancer cell lines. Some of these compounds exhibited potent activity, comparable to that of standard chemotherapy drugs. The structure-activity relationship of these compounds has also been a subject of study to optimize their therapeutic potential (Hassan, Moustafa, & Awad, 2017).
properties
IUPAC Name |
2,5-dimethyl-7-prop-2-enoxypyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-4-5-15-11-7-8(2)12-10-6-9(3)13-14(10)11/h4,6-7H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZNRBRZCSZZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2OCC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

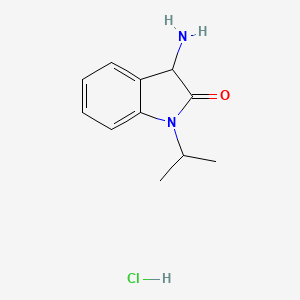
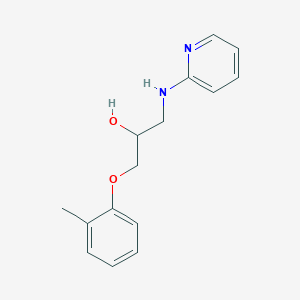
amino}-3-hydroxy-2-methylbutanoic acid](/img/structure/B2420811.png)
![methyl 5-(4-oxo-4H-chromene-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2420814.png)
![2-{3-[(6-Oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2420816.png)
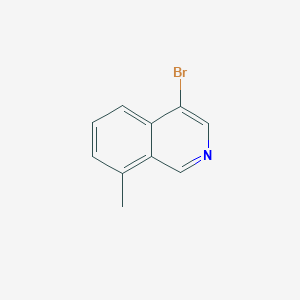
![1-[1-Methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2420819.png)
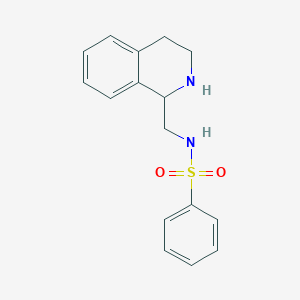
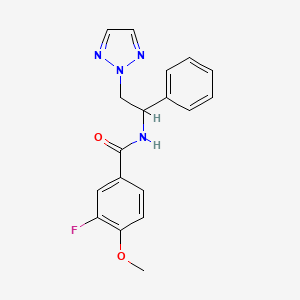
![2-[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2420823.png)
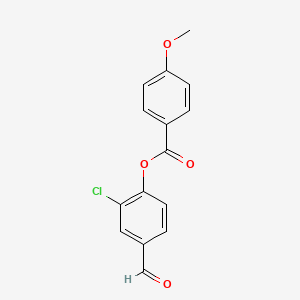
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B2420826.png)
![5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2420828.png)
